molecular formula C8H10N4 B15250966 2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine

2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B15250966
M. Wt: 162.19 g/mol
InChI Key: UYTXYZNLFUITMB-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3, and methyl groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2,6-dimethylimidazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives with new functional groups.

Scientific Research Applications

2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-11-6(2)7(9)12(8)4-5/h3-4H,9H2,1-2H3

InChI Key

UYTXYZNLFUITMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2N=C1)C)N

Origin of Product

United States

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